Benzothiazole, 2-(methylsulfonyl)-

Thiol Proteomics Cysteine Modification Bioconjugation

Researchers needing selective thiol blocking face inconsistent reagent quality. MSBT (CAS 7144-49-2) delivers: • 95% yield in 20 min, exclusive thiol selectivity (no Lys/His/Ser/Tyr/Trp/Met cross-reactivity) • Thermal stability >300°C surpassing MBT & MBTS for high-temp processing • 22% yield improvement as kinase inhibitor intermediate vs. traditional methods • ≥98% purity, white crystalline solid, mp 86-89°C

Molecular Formula C8H7NO2S2
Molecular Weight 213.3 g/mol
CAS No. 7144-49-2
Cat. No. B1213235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzothiazole, 2-(methylsulfonyl)-
CAS7144-49-2
Synonymsmethylsulfonyl benzothiazole
Molecular FormulaC8H7NO2S2
Molecular Weight213.3 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=NC2=CC=CC=C2S1
InChIInChI=1S/C8H7NO2S2/c1-13(10,11)8-9-6-4-2-3-5-7(6)12-8/h2-5H,1H3
InChIKeyYZOXPLQWARQVEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Methylsulfonyl)benzothiazole: Core Properties & Procurement


Benzothiazole, 2-(methylsulfonyl)- (also referred to as 2-(methylsulfonyl)benzothiazole, MSBT) is a heterocyclic organic compound with the molecular formula C8H7NO2S2 and a molecular weight of 213.28 g/mol [1]. It features a benzothiazole core substituted at the 2-position with a methylsulfonyl group, which confers electron-deficient character and unique chemical reactivity [2]. The compound is a white to off-white crystalline solid with a melting point of 86–89 °C and a predicted boiling point of 370.3 ± 25.0 °C [1]. It is primarily utilized as a selective thiol‑blocking reagent in biochemical research [2], as a pharmaceutical intermediate in kinase inhibitor synthesis , and as a vulcanization accelerator in rubber manufacturing .

1 Thiol-blocking reagent for cysteine proteomics and bioconjugation workflows under physiological conditions
2 Pharmaceutical intermediate for constructing kinase inhibitor scaffolds via nucleophilic substitution
3 Rubber vulcanization accelerator for high-temperature processing applications

Irreplaceability of 2-(Methylsulfonyl)benzothiazole


Substitution of 2-(methylsulfonyl)benzothiazole with other benzothiazole derivatives is not straightforward due to the profound influence of the 2‑position substituent on electronic properties, reactivity, and selectivity. The methylsulfonyl group serves as a strong electron‑withdrawing moiety, activating the C‑2 position for nucleophilic aromatic substitution and enabling thiol‑specific conjugation that is not observed with halogenated or diazo analogs [1]. In contrast, commonly used alternatives such as 2‑mercaptobenzothiazole (MBT) or benzothiazole disulfide (MBTS) possess different functional groups that lead to distinct reactivity profiles, thermal stabilities, and application performance . Consequently, direct replacement without experimental validation risks altered reaction kinetics, reduced product yields, and compromised biological or industrial outcomes.

2‑Halogenated or diazo analogs lack the methylsulfonyl electron‑withdrawing group; thiol‑blocking yields may shift from 95% to trace amounts under identical conditions.

2‑Mercaptobenzothiazole (MBT) exhibits uncontrolled thiol reactivity and lower thermal tolerance (~250°C), which may alter reaction kinetics and processing outcomes.

Benzothiazole disulfide (MBTS) provides only moderate disulfide‑cleavage reactivity and limited thermal stability (~200°C); processing window and functional group tolerance may not transfer.

2-(Methylsulfonyl)benzothiazole vs. Key Analogs: Quantitative Evidence


Selective Thiol Blocking vs. Analogs

In a direct comparative study of thiol‑blocking efficiency under physiologically relevant conditions (1:2 THF/phosphate buffer, pH 7.4), 2‑(methylsulfonyl)benzothiazole (MSBT) demonstrated dramatically superior reactivity toward a cysteine model substrate (1a) compared to other 2‑substituted benzothiazoles [1]. MSBT achieved 95% yield of the thioether product within 20 minutes, whereas 2‑halogenated benzothiazoles (3a–3c) yielded only trace amounts even after 4 hours, and the 2‑diazo substrate (3d) produced less than 20% yield in 20 minutes [1]. Additionally, MSBT exhibited exclusive selectivity for thiol groups; side‑chain functionalities of serine, tyrosine, tryptophan, methionine, lysine, and histidine showed no reaction with MSBT after 4 hours, underscoring its suitability for precise cysteine modification in complex biological matrices [1].

Thiol‑blocking yield
Head-to-head
MSBT: 95% in 20 min vs. halogenated/diazo analogs: ≤20% or trace
Supports thiol‑specific bioconjugation workflow selection
Phosphate buffer pH 7.4, 2 eq substrate
Thiol Proteomics Cysteine Modification Bioconjugation Selective Protein Labeling

Thermal Stability vs. MBT and MBTS

Technical datasheets comparing the physical properties of 2‑(methylsulfonyl)benzothiazole with the widely used rubber accelerators 2‑mercaptobenzothiazole (MBT) and benzothiazole disulfide (MBTS) indicate a markedly higher thermal stability for the methylsulfonyl derivative . The compound is reported to exhibit excellent stability above 300 °C, in contrast to MBT (good stability up to 250 °C) and MBTS (moderate stability up to 200 °C) . This thermal resilience is attributed to the electron‑withdrawing sulfone group, which reduces susceptibility to thermal degradation during high‑temperature rubber processing .

Thermal stability
Class-level
MSBT >300°C vs. MBT ~250°C, MBTS ~200°C
May support high‑temperature processing fit
Source review required; measurement methods not specified
Rubber Vulcanization Polymer Chemistry Accelerator Performance Thermal Stability

Controllable Sulfone Activation vs. MBT

According to vendor performance comparison data, 2‑(methylsulfonyl)benzothiazole offers controllable sulfone activation, whereas 2‑mercaptobenzothiazole (MBT) exhibits high thiol reactivity that can lead to undesired side reactions . While specific kinetic constants are not provided, the qualitative distinction highlights that the methylsulfonyl group acts as a more predictable leaving group in nucleophilic aromatic substitution reactions, allowing for chemoselective transformations in the presence of other functional groups . Benzothiazole disulfide (MBTS) is described as having moderate reactivity via disulfide cleavage, representing an intermediate profile .

Reaction control
Data to verify
Qualitative difference in sulfone activation vs. MBT/MBTS
Controllable reactivity context for multi‑step synthesis
Vendor-reported; quantitative kinetics unavailable
Synthetic Chemistry Pharmaceutical Intermediate Functional Group Compatibility Reaction Control

2-(Methylsulfonyl)benzothiazole: Application Scenarios


Cysteine Modification in Redox Proteomics

Leverage the high thiol‑specific reactivity of 2‑(methylsulfonyl)benzothiazole (95% yield in 20 min, with no cross‑reactivity to Lys, His, Ser, Tyr, Trp, or Met) to selectively block reduced cysteine residues prior to analysis of post‑translational modifications [1]. This application is directly supported by the direct head‑to‑head comparison data showing quantitative superiority over halogenated and diazo benzothiazole analogs [1]. The compound′s exclusive thiol selectivity minimizes off‑target labeling, making it particularly valuable for mapping the thiol proteome in studies of oxidative stress and redox signaling [1].

High-Temperature Rubber Vulcanization

Employ 2‑(methylsulfonyl)benzothiazole as a vulcanization accelerator in rubber formulations that undergo high‑temperature processing (e.g., >250 °C). The compound′s documented thermal stability above 300 °C surpasses that of MBT (~250 °C) and MBTS (~200 °C), reducing the risk of accelerator decomposition and associated scorching or off‑flavor formation [1]. This scenario is derived from class‑level inference data comparing thermal stability across benzothiazole accelerators [1].

Kinase Inhibitor Intermediate Synthesis

Utilize the electron‑deficient benzothiazole core of 2‑(methylsulfonyl)benzothiazole as a key intermediate in the construction of kinase inhibitor scaffolds [1]. The methylsulfonyl group serves as both an activating group for nucleophilic substitution and a potential bioisostere for carboxylic acids or other hydrogen‑bond acceptors in medicinal chemistry campaigns [1]. This application is supported by the compound′s established role as a pharmaceutical intermediate, with vendor‑reported yield improvements of up to 22% in specific analog syntheses compared to traditional methods [1].

Fungicide Development Against Botrytis cinerea

Employ 2‑(methylsulfonyl)benzothiazole as a precursor in the synthesis of fungicidal agents active against Botrytis cinerea, a major pathogen in viticulture and horticulture [1]. The compound′s controllable sulfone activation facilitates derivatization to create delayed‑action formulations or molecules with reduced phytotoxicity; one vendor‑reported field trial noted a 40% reduction in wheat phytotoxicity compared to MBT‑based products [1]. While this data is vendor‑supplied and not peer‑reviewed, it provides directional guidance for agrochemical development efforts [1].

Application
Selection Property
Validation Focus
Cysteine Modification in Redox Proteomics
Thiol‑specific reactivity
Off‑target labeling review, assay reproducibility
High‑Temperature Rubber Vulcanization
Thermal tolerance
Processing window and scorch reduction
Kinase Inhibitor Intermediate Synthesis
Controlled sulfone activation
Chemoselectivity and yield consistency
Fungicide Development Against Botrytis cinerea
Derivatization potential
Phytotoxicity profile review (vendor‑reported)

Technical Documentation Hub

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